N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide
CAS No.:
Cat. No.: VC17422935
Molecular Formula: C18H28BNO3
Molecular Weight: 317.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28BNO3 |
|---|---|
| Molecular Weight | 317.2 g/mol |
| IUPAC Name | N,2,2-trimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
| Standard InChI | InChI=1S/C18H28BNO3/c1-16(2,3)15(21)20(8)14-12-10-9-11-13(14)19-22-17(4,5)18(6,7)23-19/h9-12H,1-8H3 |
| Standard InChI Key | UZFLYGYOYUMANC-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C)C(=O)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is systematically named N,2,2-trimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide under IUPAC guidelines . Its structure comprises a pivalamide group () linked to a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The boron atom in the dioxaborolane group facilitates key transformations in synthetic chemistry.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.2 g/mol |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N(C)C(=O)C(C)(C)C |
| InChI Key | UZFLYGYOYUMANC-UHFFFAOYSA-N |
| PubChem CID | 155893388 |
The compound’s boronic ester group enhances stability against hydrolysis compared to boronic acids, making it preferable for Suzuki-Miyaura couplings.
Spectroscopic and Computational Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups on the dioxaborolane ring ( 1.0–1.3 ppm) and the pivalamide moiety ( 1.2–1.4 ppm for tert-butyl protons). Infrared (IR) spectroscopy confirms the presence of carbonyl () and boron-oxygen () stretches. Density functional theory (DFT) calculations predict a planar geometry around the boron atom, optimizing -orbital overlap with the phenyl ring .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis typically proceeds via a three-step sequence:
-
Amination of 2-Bromophenyl Precursors: Reaction of 2-bromoaniline with methylating agents yields N-methyl-2-bromoaniline.
-
Pivaloylation: Treatment with pivaloyl chloride introduces the pivalamide group.
-
Boronation: Suzuki-Miyaura coupling with bis(pinacolato)diboron (Bpin) installs the dioxaborolane group .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amination | CHI, KCO, DMF, 80°C | 85 |
| Pivaloylation | Pivaloyl chloride, EtN, CHCl | 92 |
| Boronation | Bpin, Pd(dppf)Cl, KOAc, dioxane | 78 |
Mechanistic Insights
The boronylation step proceeds via oxidative addition of Bpin to palladium(0), followed by transmetallation and reductive elimination. The electron-withdrawing pivalamide group stabilizes the intermediate palladium complex, enhancing reaction efficiency.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key partner in Suzuki-Miyaura reactions, enabling aryl-aryl bond formation. For example, coupling with 4-bromotoluene using Pd(PPh) yields biaryl products with >90% efficiency. The steric bulk of the pivalamide group suppresses homocoupling side reactions.
Medicinal Chemistry Applications
Derivatives of this compound have been explored as protease inhibitors. The boronic ester moiety acts as a transition-state analog, binding reversibly to catalytic serine residues . Preclinical studies highlight its potential in oncology, though pharmacokinetic optimization remains ongoing.
Comparative Analysis with Structural Analogs
Trifluoromethyl-Substituted Analog
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl)pivalamide (CAS 2390149-58-1) exhibits enhanced electron-withdrawing effects, accelerating cross-coupling rates by 30% compared to the parent compound .
Fluoro-Substituted Derivative
The fluoro analog (CHBFNO) shows altered regioselectivity in couplings due to fluorine’s inductive effects, favoring para-substituted products.
Future Directions and Challenges
Scalability of Synthesis
Current routes suffer from moderate yields in the boronylation step (78%). Catalyst engineering (e.g., N-heterocyclic carbene ligands) may improve efficiency.
Expanding Medicinal Applications
Ongoing studies focus on leveraging the boronic ester’s reversible binding for targeted drug delivery, particularly in boron neutron capture therapy (BNCT) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume